Cilazapril-d5
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Overview
Description
Cilazapril-d5 is a deuterated form of Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure . The deuterium atoms in this compound replace some of the hydrogen atoms in the original Cilazapril molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cilazapril-d5 involves the incorporation of deuterium atoms into the Cilazapril molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium . Specific reaction conditions, such as the use of deuterated solvents and catalysts, are crucial to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic exchange reactions under controlled conditions to maximize yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cilazapril-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to convert certain functional groups.
Major Products: The primary product of hydrolysis is Cilazaprilat, the active metabolite of Cilazapril . Oxidation and reduction reactions can lead to various derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
Cilazapril-d5 is used extensively in scientific research due to its enhanced stability and altered pharmacokinetic properties. Some of its applications include:
Mechanism of Action
Cilazapril-d5, like Cilazapril, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II . This leads to decreased vasoconstriction and reduced blood pressure. The deuterium atoms in this compound may enhance the compound’s stability, potentially leading to prolonged therapeutic effects .
Comparison with Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: Known for its long-lasting effects, often compared with Cilazapril in terms of efficacy and safety.
Lisinopril: A non-deuterated ACE inhibitor with a similar therapeutic profile.
Uniqueness of Cilazapril-d5: this compound’s uniqueness lies in its deuterium substitution, which can enhance the compound’s stability and alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C22H31N3O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1/i3D,4D,5D,8D,9D |
InChI Key |
HHHKFGXWKKUNCY-COLVBYEJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O |
Origin of Product |
United States |
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